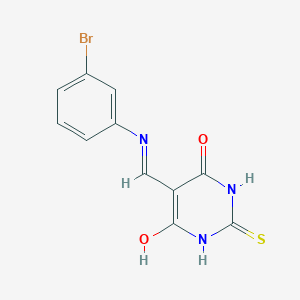

5-(((3-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

5-[(3-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLCFBHCIYVHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(((3-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 3-bromoaniline with a suitable pyrimidine precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring fused with a thioxo group and a bromophenyl substituent. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry

5-(((3-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is primarily studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in treating infections.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or modulation of signaling pathways .

Biological Studies

The biological activities of this compound have been investigated in various studies:

- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory effects, which are being explored through various assays to establish the efficacy of this compound in reducing inflammation .

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in DNA synthesis and protein function, leading to its observed biological effects.

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in materials science:

- Development of New Materials : The unique structural features of this compound allow it to be utilized as a building block for synthesizing new materials with specific properties.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized several derivatives based on the core structure of this compound and evaluated their anti-inflammatory activity using animal models. The results indicated significant activity compared to standard anti-inflammatory drugs .

- Biological Activity Assessment : Another study focused on the molecular docking of this compound against specific protein targets implicated in cancer progression. The results suggested potential binding affinity and inhibitory action against these targets .

Mechanism of Action

The mechanism of action of 5-(((3-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with DNA synthesis or protein function, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiobarbituric acid derivatives share a common scaffold but differ in substituents, which dictate their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiobarbituric Acid Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., bromo, chloro) enhance interactions with nucleic acid-binding proteins (e.g., polymerases, helicases) .

- Bulkier substituents (e.g., naphthoyl in PNR-3-80) improve binding specificity and potency, as seen in EndoG inhibition (IC₅₀ ~0.6 mM vs. 71.68 mM for EDTA) .

- Methoxy and hydroxy groups influence solubility and antioxidant capacity .

Synthetic Efficiency: Knoevenagel condensation with thiobarbituric acid is a robust method, yielding >85% for indole derivatives . Microwave-assisted synthesis (e.g., coumarin-thiobarbiturate hybrids) reduces reaction time while maintaining high yields .

Therapeutic Potential: Anticancer: Indole derivatives (e.g., 3k, 3s) show selective cytotoxicity against cancer cell lines (e.g., 60-cell panel screening) . Antiviral: Naphthoyl-substituted ITBAs inhibit HCV NS3 helicase (EC₅₀ ~5 μM) . Cytoprotective: PNR-3-80 and PNR-3-82 protect normal cells from cisplatin-induced toxicity by inhibiting EndoG .

Biological Activity

5-(((3-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C14H9BrN4O2S

- Molecular Weight : 409.3 g/mol

The structure features a thioxodihydropyrimidine core with a bromophenyl substituent that influences its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction of 3-bromobenzaldehyde with 1,3-dimethyl-2-thiobarbituric acid in an anhydrous ethanol solution.

- Catalysis : Pyridine is often used as a catalyst.

- Refluxing : The mixture is refluxed at approximately 80°C for several hours.

- Purification : The product is purified via recrystallization from solvents like methanol or chloroform.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines:

- MCF-7 Cells : The compound exhibited significant cytotoxicity with an IC50 value of approximately 13.3 µM, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of xanthine oxidase and exhibits antioxidant properties, which are critical in reducing oxidative stress in cells .

- Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

- Radical Scavenging Activity : The compound has shown DPPH radical scavenging activity with IC50 values ranging from 18.8 to 23.8 µM, suggesting its role as an antioxidant .

Comparative Biological Activity

To provide a clearer understanding of its efficacy compared to similar compounds, the following table summarizes the biological activities and IC50 values of related thioxodihydropyrimidine derivatives:

| Compound Name | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MCF-7 | 13.3 | Antiproliferative |

| 5-[1-(2-chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | MCF-7 | 12.0 | Antiproliferative |

| 1,3-dimethyl-5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | MCF-7 | 15.0 | Antiproliferative |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of thioxodihydropyrimidines for their biological potential:

- A study highlighted that derivatives similar to this compound showed promising antibacterial activity against Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values between 12.5 and 25 µM .

- Another research project emphasized the importance of structural modifications in enhancing the biological activity of these compounds against various cancer types and bacterial strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(((3-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction yields be optimized?

The synthesis typically involves a Knoevenagel condensation between 3-bromophenylamine-derived aldehydes and 2-thiobarbituric acid under reflux in methanol or ethanol. Catalysts are not required due to the inherent reactivity of the thiobarbituric acid methylene group. Yields (often 85–95%) depend on solvent purity, temperature control (70–80°C), and stoichiometric ratios. Recrystallization from ethanol enhances purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR spectroscopy : To verify the presence of the 3-bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the thiouracil core.

- IR spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens should focus on:

- Cytotoxicity : MTT assays using cancer cell lines (e.g., 22Rv1 or PC3 prostate carcinoma cells) to determine IC50 values .

- Antioxidant activity : DPPH/ABTS radical scavenging assays to measure ROS inhibition potential .

- Anti-inflammatory properties : LPS-induced inflammation models in RAW264.7 macrophages .

Advanced Research Questions

Q. How can substituent variations (e.g., bromine position, alternative aryl groups) impact biological activity, and what strategies optimize structure-activity relationships (SAR)?

- The 3-bromophenyl group enhances electron-withdrawing effects, potentially improving DNA-binding affinity in enzyme inhibition (e.g., EndoG IC50 ~0.6–0.7 mM) .

- Comparative studies with 4-chlorophenyl or methoxy-substituted analogs (e.g., 2d, 2l in ) reveal substituent-dependent antioxidant efficacy. Use computational docking (e.g., AutoDock) to predict binding modes with targets like EndoG or NF-κB .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

- Control standardization : Ensure consistent cell lines (e.g., 22Rv1 vs. PC3 may show differential EndoG expression) and assay conditions (e.g., ROS scavenging pH) .

- Dose-response validation : Replicate studies with gradient concentrations (0.1–100 µM) to confirm potency thresholds.

- Synergistic assays : Test combinatorial effects with cisplatin/docetaxel to differentiate cytoprotective mechanisms .

Q. How can reaction conditions be modified to address low yields or byproduct formation during scale-up?

- Solvent optimization : Replace methanol with DMF for higher solubility of aromatic intermediates.

- Catalytic additives : Use piperidine (0.1–1 mol%) to accelerate condensation kinetics.

- Process monitoring : Employ TLC (hexane:ethyl acetate, 3:1) or in-situ FTIR to track intermediate formation .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding with EndoG active sites) .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) in treated cells .

- Molecular dynamics simulations : Model binding stability with apoptotic endonucleases over 100-ns trajectories .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

- Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis of the thiouracil ring.

- pH 6–8 buffers (e.g., PBS) prevent degradation of the methylene bridge. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.